

An In-depth Technical Guide to Heptenophos (CAS Number: 23560-59-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptenophos

Cat. No.: B1673123

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Introduction

Heptenophos, with the CAS number 23560-59-0, is an organophosphate insecticide and acaricide first introduced in 1975.[1] It is recognized for its systemic, contact, and respiratory action against a range of sucking insects and certain Diptera.[1] As with other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a comprehensive overview of the technical information available on **Heptenophos**, including its chemical and physical properties, toxicological profile, and known and potential interactions with biological signaling pathways. Detailed experimental protocols for key assays are also provided.

Chemical and Physical Properties

Heptenophos is a pale amber or light brown liquid with a characteristic aromatic odor typical of a phosphate ester.[1] It is a trialkyl phosphate and an organochlorine compound.[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Chemical Name	7-chlorobicyclo[3.2.0]hepta-2,6-dien-6-yl dimethyl phosphate	[2]
Synonyms	Hostaquick, Ragadan, HOE 2982	[1][2]
Molecular Formula	C9H12ClO4P	[2]
Molecular Weight	250.61 g/mol	[2]
Boiling Point	64 °C at 0.075 mmHg	
Density	1.29 g/cm ³	
Vapor Pressure	7.5 x 10 ⁻⁴ mmHg at 20°C	
Solubility	Readily miscible with most organic solvents such as acetone and methanol.	[2]
Stability	Hydrolyzed in acidic and alkaline media.	[2]

Toxicological Profile

Heptenophos is classified as a highly hazardous compound by the World Health Organization (WHO).[1] Its toxicity is primarily attributed to the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[3]

Acute Toxicity

The acute toxicity values for **Heptenophos** in various organisms are summarized in Table 2.

Test Organism	Route of Exposure	Toxicity Value	Reference
Rat	Oral	LD50: 96 mg/kg	[1]
Rat	Dermal	LD50: >2000 mg/kg	[1]
Rat	Inhalation	LC50: 0.95 mg/L	[1]
Birds	Acute	LD50: 17 mg/kg	[1]
Fish	Acute (96 hour)	LC50: 0.056 mg/L	[1]
Daphnia magna	Acute (48 hour)	EC50: 0.0022 mg/L	[1]
Algae	Acute (72 hour)	EC50: 35 mg/L	[1]
Earthworms	Acute (14 day)	LC50: 98 mg/L	[1]

Chronic Toxicity

A 2-year study in rats established a short-term dietary No-Observed-Effect Level (NOEL) of 15 ppm.[1]

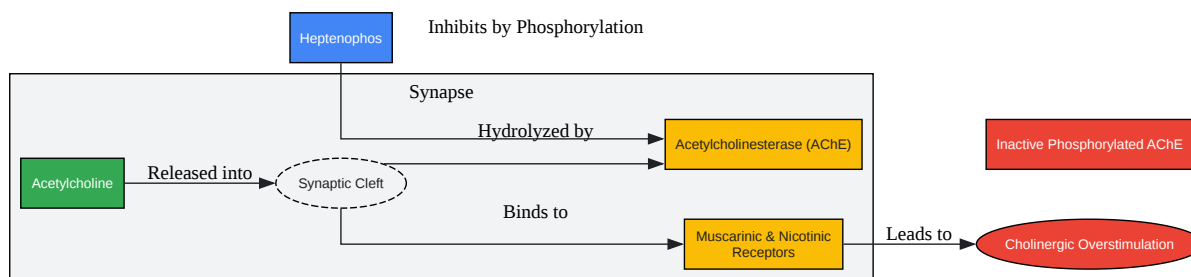
Symptoms of Poisoning in Humans

Symptoms of **Heptenophos** poisoning are consistent with cholinergic crisis and may include excessive salivation, sweating, lacrimation, muscle twitching, weakness, tremor, headache, dizziness, nausea, vomiting, diarrhea, and respiratory depression.[1] In severe cases, seizures, incontinence, and loss of consciousness can occur.[1]

Signaling Pathway Interactions

Primary Mechanism: Acetylcholinesterase Inhibition

The primary and well-established mechanism of action for **Heptenophos** is the inhibition of acetylcholinesterase (AChE).[1][2] By phosphorylating the serine residue at the active site of AChE, **Heptenophos** inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine in synaptic clefts.[3] This results in continuous stimulation of muscarinic and nicotinic receptors, causing the characteristic symptoms of organophosphate poisoning.



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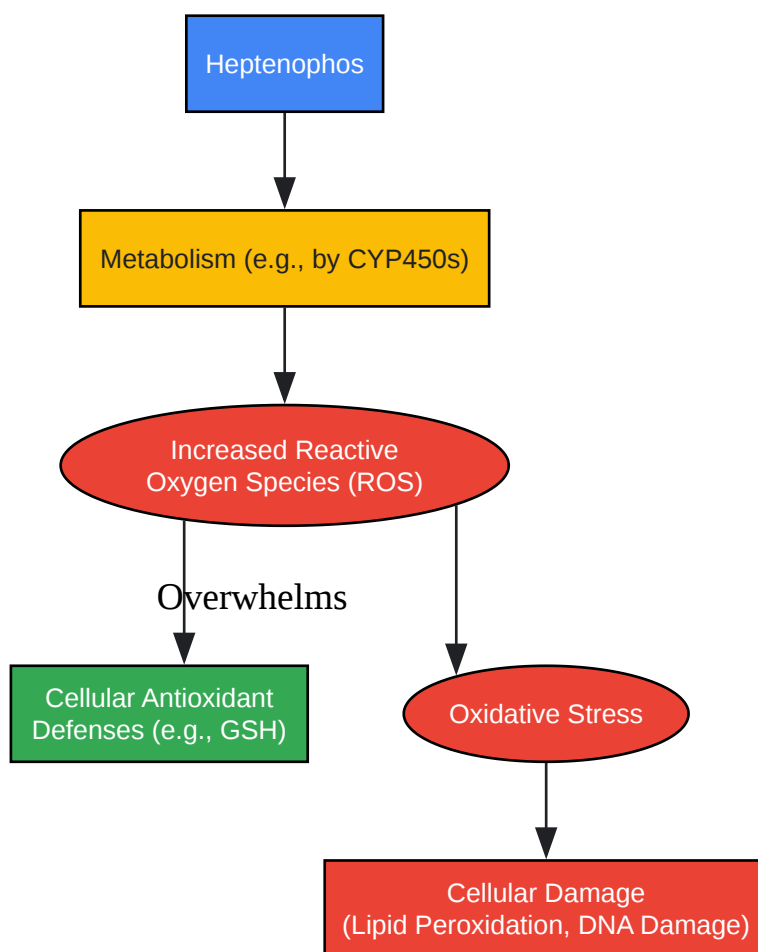
Figure 1. Mechanism of Acetylcholinesterase Inhibition by **Heptenophos**.

Potential Secondary Signaling Pathway Involvement

While direct research on **Heptenophos**'s impact on other signaling pathways is limited, the broader class of organophosphates is known to induce cellular effects beyond AChE inhibition, primarily through the induction of oxidative stress and inflammation.[4][5][6][7][8]

4.2.1. Oxidative Stress

Organophosphates can lead to the overproduction of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[4][6] This imbalance, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA. The metabolism of organophosphates by cytochrome P450 enzymes can be a source of ROS generation.[4]

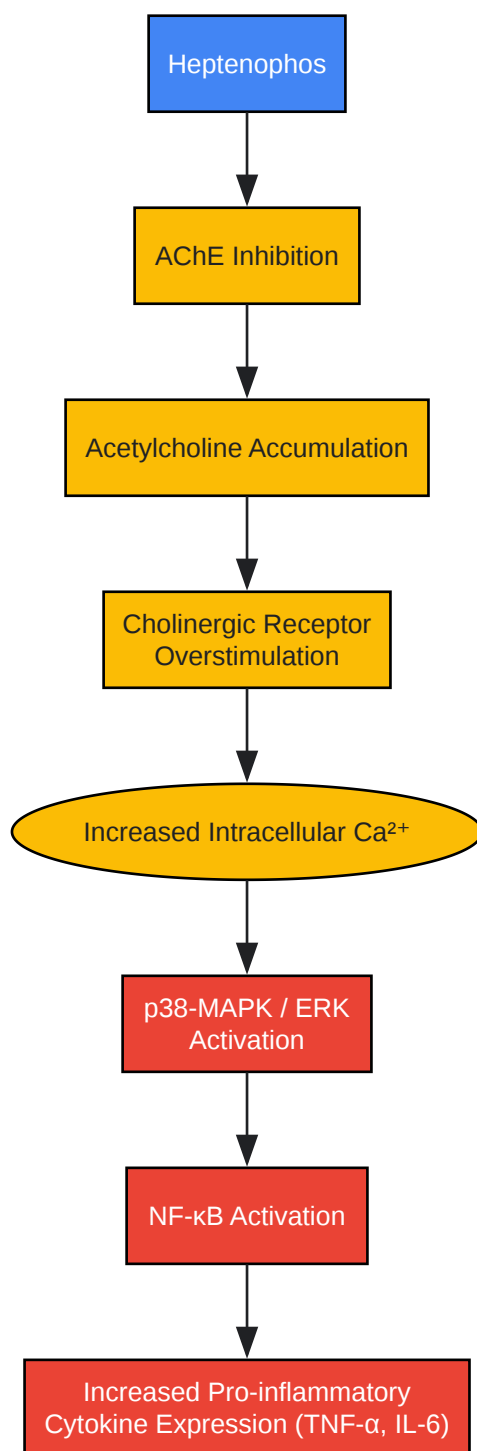


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Figure 2. Postulated Oxidative Stress Induction by **Heptenophos**.

4.2.2. Inflammatory Response

Organophosphate exposure has been linked to the activation of inflammatory pathways.[5][8] The overstimulation of cholinergic receptors can lead to an influx of calcium, which in turn can activate signaling cascades such as the p38-MAPK and ERK pathways.[8] This can lead to the activation of transcription factors like NF- κ B, resulting in the increased expression of pro-inflammatory cytokines such as TNF- α and IL-6.[8]



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Figure 3. Potential Inflammatory Signaling Cascade Triggered by **Heptenophos**.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and screening for inhibitors.[9]

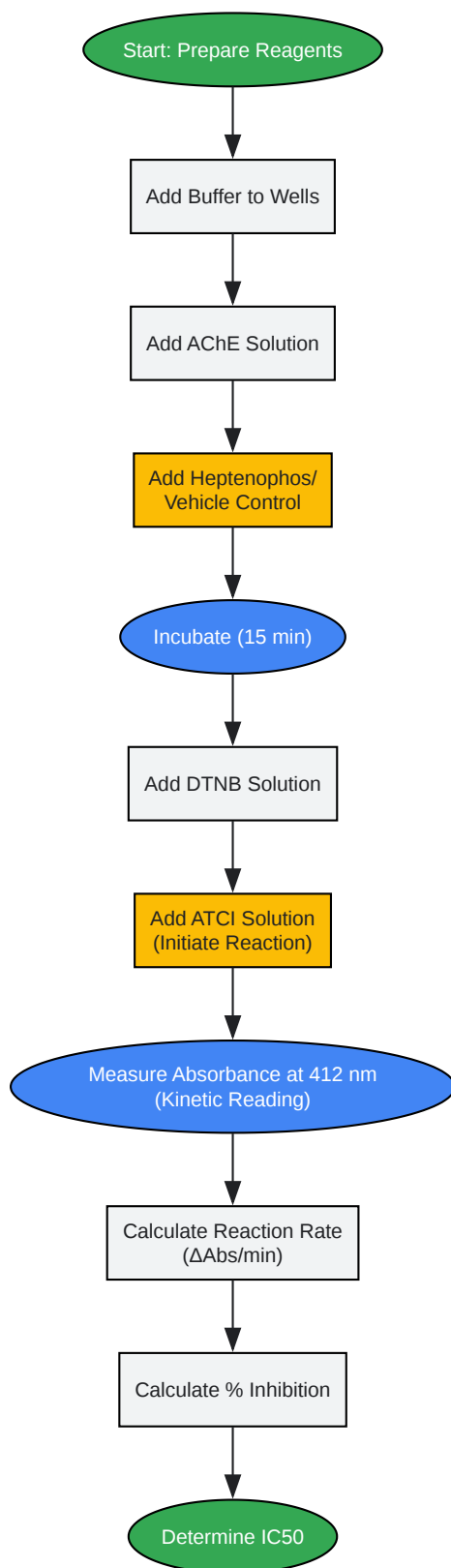
Materials and Reagents:

- Acetylcholinesterase (AChE) from *Electrophorus electricus* (electric eel)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- 0.1 M Sodium Phosphate Buffer, pH 8.0
- **Heptenophos** (or other test compounds)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

- Reagent Preparation:
 - AChE Working Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).
 - DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
 - ATCI Solution: Prepare a 14-15 mM solution of ATCI in deionized water. Prepare this fresh.
 - Inhibitor Solutions: Dissolve **Heptenophos** in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in phosphate buffer.
- Assay in 96-Well Plate:
 - Add 150 μ L of phosphate buffer to each well.

- Add 10 μ L of the AChE working solution to each well (except for the blank).
- Add 10 μ L of the **Heptenophos** dilutions or vehicle control to the appropriate wells.
- Incubate the plate at room temperature for 15 minutes.
- Add 10 μ L of the DTNB solution to each well.
- Initiate the reaction by adding 20 μ L of the ATCl solution to each well.
- Measurement and Analysis:
 - Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
 - Calculate the rate of reaction (Δ Abs/min) for each well.
 - Determine the percentage of inhibition for each **Heptenophos** concentration relative to the vehicle control.
 - Calculate the IC₅₀ value, which is the concentration of **Heptenophos** that causes 50% inhibition of AChE activity.



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Figure 4. Experimental Workflow for the Acetylcholinesterase Inhibition Assay.

In Vivo Acute Toxicity Testing in Rodent Models

This generalized protocol outlines the key steps for determining the acute toxicity (e.g., LD50) of **Heptenophos** in animal models.[\[10\]](#)[\[11\]](#)

Materials and Animals:

- **Heptenophos** of known purity
- Vehicle for administration (e.g., corn oil, saline)
- Rodents (e.g., rats, mice) of a specific strain, age, and sex
- Appropriate animal housing and care facilities
- Calibrated dosing equipment (e.g., gavage needles, syringes)

Procedure:

- **Animal Acclimation:** Acclimate animals to the laboratory conditions for at least one week prior to the study.
- **Dose Preparation:** Prepare a range of **Heptenophos** concentrations in the chosen vehicle.
- **Dose Administration:** Administer a single dose of **Heptenophos** to different groups of animals via the desired route of exposure (e.g., oral gavage, dermal application). Include a control group that receives only the vehicle.
- **Observation:** Observe the animals for clinical signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
- **Data Collection:** Record the number of mortalities in each dose group. Note any signs of toxicity, such as changes in behavior, appearance, or body weight.
- **Pathology:** At the end of the observation period, conduct a gross necropsy on all animals.
- **Data Analysis:** Use appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.

Residue Analysis in Food Matrices by GC-MS/MS

This protocol provides a general workflow for the determination of **Heptenophos** residues in food samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

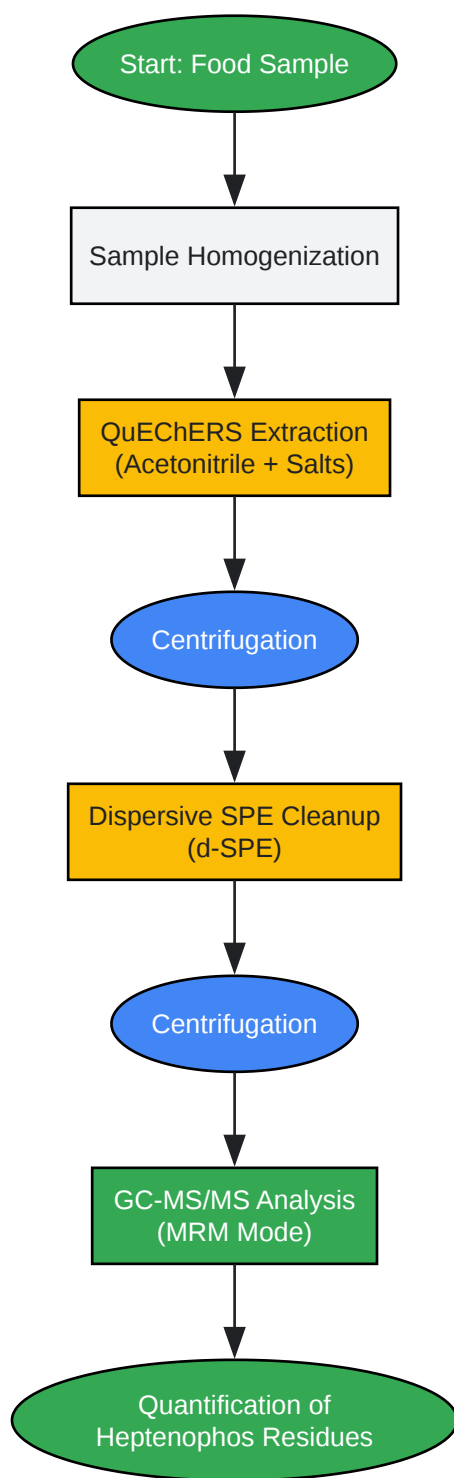
Materials and Reagents:

- Food sample (e.g., fruits, vegetables)
- Acetonitrile
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
- **Heptenophos** analytical standard
- GC-MS/MS system

Procedure:

- Sample Homogenization: Homogenize a representative portion of the food sample.
- QuEChERS Extraction:
 - Weigh a portion of the homogenized sample into a centrifuge tube.
 - Add acetonitrile and the QuEChERS extraction salts.
 - Shake vigorously and then centrifuge.
- Dispersive SPE Cleanup:
 - Take an aliquot of the acetonitrile extract and transfer it to a d-SPE tube containing the appropriate sorbents.
 - Vortex and centrifuge.

- GC-MS/MS Analysis:
 - Inject an aliquot of the cleaned-up extract into the GC-MS/MS system.
 - Separate **Heptenophos** from other matrix components using an appropriate GC column and temperature program.
 - Detect and quantify **Heptenophos** using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.



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Figure 5. Workflow for **Heptenophos** Residue Analysis in Food Matrices.

Conclusion

Heptenophos is a potent organophosphate insecticide with a well-characterized primary mechanism of action involving the inhibition of acetylcholinesterase. Its toxicological profile indicates high toxicity to a range of organisms. While specific research on its effects on other signaling pathways is not extensive, evidence from the broader class of organophosphates suggests a likely role in inducing oxidative stress and inflammatory responses. Further research is warranted to fully elucidate the molecular toxicology of **Heptenophos** beyond its primary cholinergic effects. The experimental protocols provided in this guide offer standardized methods for the assessment of its biological activity and detection.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Heptenophos (CAS Number: 23560-59-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673123#heptenophos-cas-number-23560-59-0-research>]

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